4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
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Description
Synthesis Analysis
The synthesis of pyrrolidine compounds, which includes “4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride”, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyrimidine ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom, while the pyrimidine ring is a six-membered ring with two nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C9H14ClN3O), molecular weight (215.68), and its status as a solid . Additional properties such as density, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Synthesis and Antiviral Activity
- Synthesis of Pyrrolo[2,3-d]pyrimidines : A study detailed the synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, highlighting their slight activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although not significantly active to warrant further investigation (Saxena et al., 1988).
Antitumor Activity
Nonclassical Antifolates Targeting Thymidylate and Purine Nucleotide Biosynthesis : Another study designed and synthesized a novel series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines as potential nonclassical antifolates. These compounds exhibited antiproliferative potencies against tumor cell lines, indicating a pathway targeting both thymidylate and de novo purine nucleotide synthesis (Liu et al., 2015).
Highly Potent Thienoyl Antifolate Inhibitor : Research on 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain revealed selective inhibition of tumor cell proliferation, showing potent antitumor activity both in vitro and in vivo. This study established the superiority of these compounds due to their selective membrane transport and inhibition of β-glycinamide ribonucleotide formyltransferase (GARFTase) (Wang et al., 2011).
Chemical Synthesis and Characterization
Cation Tautomerism in Pyrimidines : A study on the crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine and 5-chloro-2-hydroxybenzoic acid yielded insights into cation tautomerism, providing evidence for o-quinonoid and p-quinonoid bond fixation, and emphasizing the importance of molecular recognition processes involving hydrogen bonding (Rajam et al., 2017).
Electrochemical Reduction of Pyrimidine and Derivatives : Research on the electrochemical reduction of pyrimidine and its derivatives by polarography, coulometry, and macroscale electrolysis provided insights into the reduction mechanisms and products, important for understanding the chemical behavior of pyrimidines in various conditions (Smith & Elving, 1961).
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-7-2-5-11-9(12-7)13-8-3-4-10-6-8;/h2,5,8,10H,3-4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPIIGVRAUWNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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